Product packaging for S(-)-Verapamil(Cat. No.:)

S(-)-Verapamil

Cat. No.: B12059554
M. Wt: 509.1 g/mol
InChI Key: ICKXRKHJKXMFLR-LPCSYZHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chirality and Enantiomeric Significance in Pharmacological Research

Chirality is a fundamental property of molecules that can exist as non-superimposable mirror images, known as enantiomers. In pharmacology, the chirality of a drug can have profound implications, as biological systems, such as enzymes and receptors, are themselves chiral. Consequently, enantiomers of a single drug can exhibit different pharmacological activities, potencies, and metabolic pathways. nih.gov

Verapamil (B1683045) serves as a classic example of this principle. The S(-)-enantiomer is substantially more potent in its primary therapeutic action—the blockade of L-type calcium channels—than its R(+)-counterpart. Research indicates that S(-)-Verapamil is approximately 8 to 20 times more potent than R(+)-Verapamil in its negative dromotropic effects, which involves slowing atrioventricular (AV) node conduction. nih.govresearchgate.net This stereoselectivity in pharmacodynamics means that the majority of the calcium channel blocking activity of racemic verapamil is attributable to the S(-)-isomer. researchgate.net

Furthermore, the enantiomers exhibit stereoselective pharmacokinetics, particularly in their metabolism. This compound is cleared more rapidly during first-pass metabolism than the R(+)-enantiomer. nih.govmdpi.com This differential metabolism involves several cytochrome P450 (CYP) enzymes and leads to varying plasma concentrations of the two enantiomers after oral administration of the racemic mixture. mdpi.com

PropertyThis compoundR(+)-Verapamil
Primary Activity Potent L-type calcium channel blockerWeak L-type calcium channel blocker
Potency (AV Conduction) 8-20 times more potent than R(+) form. nih.govresearchgate.netSignificantly less potent
Metabolism Undergoes more extensive first-pass metabolism. nih.govmdpi.comCleared less rapidly than S(-) form. mdpi.com
Primary Metabolizing Enzymes CYP3A4, CYP3A5, CYP2C8. nih.govclinpgx.orgCYP3A4, CYP3A5, CYP2C8. nih.govclinpgx.org

Historical Context of Verapamil Discovery and Evolution of Enantiomeric Research

The journey of verapamil began in the early 1960s when it was synthesized by Knoll AG (now part of Abbott Laboratories). nih.gov It was the first calcium channel antagonist to be introduced into clinical therapy. drugbank.comdrugbank.com The initial discovery, stemming from a program to identify new coronary dilators, led to the identification of verapamil's unique ability to mimic the cardiac effects of calcium withdrawal, a mechanism distinct from other cardiovascular drugs of the era like beta-blockers. nih.gov This led to the coining of the term "calcium antagonist" in 1969. nih.gov

For much of the 20th century, many chiral drugs, including verapamil, were developed and marketed as racemic mixtures. This was largely due to the technical difficulties and high costs associated with separating enantiomers on a commercial scale. chiralpedia.com The prevailing assumption was often that the effects of a racemate were simply the sum of its components. chiralpedia.com

The evolution of enantiomeric research gained significant momentum in the late 20th century, spurred by technological advancements and a deeper understanding of stereochemistry's role in pharmacology. chiralpedia.com Advances in techniques like chiral chromatography and capillary electrophoresis made the separation and analysis of individual enantiomers more feasible. mdpi.commdpi.com For verapamil, this allowed researchers to dissect the distinct contributions of the S(-) and R(+) isomers. Studies from this period began to clearly demonstrate the stereoselective differences in both the pharmacodynamics (potency) and pharmacokinetics (metabolism and clearance) of the verapamil enantiomers, establishing that this compound was the primary driver of the drug's potent calcium channel blocking effects. nih.govnih.gov

Current Research Landscape and Emerging Academic Focus Areas for this compound

The current research landscape for this compound extends beyond its well-established cardiovascular effects. A significant area of academic focus is its interaction with drug efflux pumps, particularly P-glycoprotein (P-gp). researchgate.netwikipedia.org Both enantiomers of verapamil are inhibitors of P-gp, a protein that contributes to multidrug resistance (MDR) in cancer cells by pumping chemotherapeutic agents out of them. wikipedia.org The ability to inhibit P-gp has made verapamil a tool in cancer research to study mechanisms of overcoming MDR. nih.gov

While both enantiomers inhibit P-gp, the fact that this compound is the more cardiotoxic of the two has led to research into the potential use of the less active R(+)-isomer in combination with chemotherapy. nih.govresearchgate.net

Further research is focused on the detailed stereoselective metabolism of verapamil. Studies continue to explore how specific cytochrome P450 enzymes, such as CYP3A4, CYP3A5, and CYP2C8, differentially metabolize this compound and R(+)-Verapamil. nih.govclinpgx.org For instance, CYP3A4 shows a preference for producing the metabolite norverapamil (B1221204) from the this compound substrate, while its primary product from R(+)-Verapamil is D-617. clinpgx.org This detailed metabolic mapping is crucial for understanding drug-drug interactions.

Emerging areas of investigation include the potential role of verapamil in neurological disorders. It is used off-label for the prophylaxis of cluster headaches, although the precise mechanism involving its enantiomers is not fully understood. drugbank.comwikipedia.org Additionally, some preliminary research has explored verapamil's potential in the context of neurodegenerative diseases like Alzheimer's, examining its effects on cellular calcium homeostasis and blood-brain barrier function. frontiersin.org

Table of Key Metabolizing Enzymes for Verapamil Enantiomers

EnzymeRole in this compound MetabolismRole in R(+)-Verapamil Metabolism
CYP3A4 Major enzyme. Primarily forms Norverapamil. clinpgx.orgMajor enzyme. Primarily forms D-617. clinpgx.org
CYP3A5 Metabolizes to Norverapamil. Higher rate of D-620 formation compared to R-Verapamil. nih.govclinpgx.orgMetabolizes to Norverapamil. clinpgx.org
CYP2C8 Involved in N-dealkylation and N-demethylation pathways. drugbank.comnih.govInvolved in N-dealkylation and N-demethylation pathways. drugbank.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H41ClN2O5 B12059554 S(-)-Verapamil

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H41ClN2O5

Molecular Weight

509.1 g/mol

IUPAC Name

(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrate;hydrochloride

InChI

InChI=1S/C27H38N2O4.ClH.H2O/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H;1H2/t27-;;/m0../s1

InChI Key

ICKXRKHJKXMFLR-LPCSYZHESA-N

Isomeric SMILES

CC(C)[C@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.O.Cl

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.O.Cl

Origin of Product

United States

Stereochemical Aspects and Enantioselective Research

Enantiomeric Potency Ratios and Structure-Activity Relationships of S(-)-Verapamil

Verapamil's primary mechanism of action involves blocking L-type calcium channels, which are crucial for cardiac and vascular smooth muscle function. The S(-) enantiomer of verapamil (B1683045) is significantly more potent than its R(+) counterpart in mediating these effects. Studies have consistently demonstrated that this compound is approximately 20-fold more potent than R(+)-Verapamil in blocking calcium channels and influencing cardiac conduction nih.govresearchgate.netdrugbank.comnih.govpharmgkb.orgresearchgate.netmdpi.com. This enhanced potency is reflected in its negative dromotropic effects, such as the prolongation of the PR interval in the electrocardiogram, where this compound has shown to be 20.6 to 21.8 times more potent than R(+)-Verapamil researchgate.netnih.gov.

While this compound demonstrates superior potency in cardiac effects, R(+)-Verapamil has been observed to cause a greater reduction in mean arterial pressure compared to the S(-) enantiomer or placebo researchgate.netnih.gov. This suggests a differential impact on vascular smooth muscle tone between the enantiomers. Furthermore, in isolated cardiac preparations, this compound has shown considerably higher potency in reducing myocardial contractility, with reported ratios ranging from 8 to 50 times greater than R(+)-Verapamil researchgate.netfda.gov.

Table 1: Enantiomeric Potency Comparison (Cardiovascular Effects)

EffectThis compound Potency vs. R(+)-VerapamilSource(s)
AV Node Conduction (PR Interval)~20-fold more potent nih.govresearchgate.netnih.govpharmgkb.orgresearchgate.netmdpi.com
Vasodilation~2-fold more potent researchgate.net
Myocardial Contractility~8- to 50-fold more potent researchgate.netfda.gov
Mean Arterial Pressure ReductionR(+)-Verapamil showed greater reduction researchgate.netnih.gov

Stereoselective Binding to Molecular Targets

Beyond its primary interaction with L-type calcium channels, verapamil enantiomers also exhibit stereoselective interactions with other molecular targets, notably P-glycoprotein (P-gp), a key efflux transporter involved in multidrug resistance and drug disposition. Verapamil is recognized as a P-gp inhibitor nih.govresearchgate.netacs.org. Studies suggest that this inhibition can be stereoselective, with verapamil enantiomers potentially having differential affinities for P-gp researchgate.net. For instance, verapamil has been shown to alter the stereoselective pharmacokinetics of other drugs, such as fexofenadine, affecting the S(-) enantiomer more than the R(+) enantiomer, which may be attributed to P-gp's differing affinities for these enantiomers nih.gov. Additionally, verapamil has demonstrated stereoselective inhibition of certain organic cation transporters (OCTs) acs.org.

Enantioselective Disposition and Tissue Distribution

The pharmacokinetic profiles of this compound and R(+)-Verapamil differ significantly due to stereoselective processes, including absorption, plasma protein binding, metabolism, and tissue distribution.

Verapamil is extensively bound to plasma proteins, primarily albumin and alpha-1 acid glycoprotein (B1211001) (AAG). This binding is stereoselective, with differences observed between the R(+) and S(-) enantiomers. In human plasma, R(+)-Verapamil exhibits a slightly higher percentage of binding to serum albumin (94%) compared to this compound (88%). Similarly, R(+)-Verapamil shows higher binding to alpha-1 acid glycoprotein (92%) than this compound (86%) fda.govdrugbank.comnih.gov. These differences in plasma protein binding can influence the free fraction of each enantiomer available for distribution and pharmacological activity.

Table 2: Stereoselective Plasma Protein Binding

Protein TypeR(+)-Verapamil Bound (%)This compound Bound (%)Difference (R vs S)Source(s)
Serum Albumin9488R > S fda.govdrugbank.comnih.gov
Alpha-1 Acid Glycoprotein9286R > S fda.govdrugbank.com

The disposition of verapamil enantiomers in various tissues is influenced by stereoselective processes. In rats, studies have indicated that this compound has a higher area under the concentration-time curve (AUC) compared to R(+)-Verapamil, suggesting greater systemic exposure or slower elimination of the S(-) enantiomer nih.govkoreascience.kr. The half-distribution time (T1/2(α)) for this compound in rats was found to be shorter than for R(+)-Verapamil, indicating a faster distribution from blood to tissues for the S(-) enantiomer. Conversely, the elimination half-time (T1/2(β)) was longer for this compound, suggesting a slower clearance from the body nih.govkoreascience.kr.

Table 3: Pharmacokinetic Parameters (Animal/In Vitro Data)

ParameterR(+)-VerapamilThis compoundNotesSource(s)
AUC (Rats, oral)LowerHigherS(-) exhibits a higher AUC. nih.govkoreascience.kr
T1/2(α) (Distribution Half-life, Rats)LongerShorterS(-) distributes faster from blood to tissue. nih.govkoreascience.kr
T1/2(β) (Elimination Half-life, Rats)ShorterLongerS(-) is eliminated slower from the body. nih.govkoreascience.kr
Volume of Distribution (Steady-state, Human)~300 L~500 LS(-) has a larger volume of distribution, indicating wider tissue spread. drugbank.com
Relative Systemic Availability (Oral, single dose)13% (vs R)18% (vs R)S(-) availability is 13% of R(-) after single dose. drugbank.comfda.gov
Relative Systemic Availability (Oral, steady-state)13% (vs R)18% (vs R)S(-) availability is 18% of R(-) at steady state. drugbank.comfda.gov
Oral Clearance (Dogs, oral)Lower (20x lower than S)Higher (20x higher than R)S(-) exhibits significantly higher oral clearance. nih.gov
Bioavailability (Dogs, oral)Higher (14x higher than S)Lower (14x lower than R)R(+) demonstrates higher oral bioavailability. nih.gov

Molecular and Cellular Mechanisms of Action of S Verapamil

Cellular Signaling Pathway Interventions

Verapamil (B1683045), and by extension S(-)-Verapamil, exerts its multifaceted cellular effects by modulating a range of signaling cascades. These interventions are crucial for understanding its potential therapeutic benefits beyond its established cardiovascular actions, particularly in contexts like pancreatic β-cell health and disease.

Thioredoxin-Interacting Protein (TXNIP) Downregulation

Thioredoxin-Interacting Protein (TXNIP) is a critical regulator of cellular redox balance and apoptosis. Elevated TXNIP levels are associated with oxidative stress and β-cell death, making it a significant target in diabetes research oup.comdovepress.comnih.gov. Verapamil has been consistently shown to reduce TXNIP expression both in vitro and in vivo oup.comdovepress.comnih.govfrontiersin.orgresearchgate.netmdpi.comtandfonline.comfrontiersin.orgresearchgate.net. This downregulation is attributed to verapamil's ability to block L-type calcium channels, leading to decreased intracellular calcium and subsequent inhibition of TXNIP transcription dovepress.comfrontiersin.org. Studies indicate that this reduction in TXNIP expression by verapamil can protect pancreatic β-cells from apoptosis, improve glucose homeostasis, and even reverse diabetes in preclinical models oup.comdovepress.commdpi.com.

Table 1: Modulation of TXNIP by Verapamil

Molecular TargetEffect of VerapamilAssociated Cellular OutcomeKey Reference(s)
TXNIP ExpressionDownregulationReduced β-cell apoptosis, enhanced β-cell survival, improved glucose homeostasis oup.comdovepress.comnih.govfrontiersin.orgresearchgate.netmdpi.comtandfonline.comfrontiersin.orgresearchgate.net

Insulin-like Growth Factor 1 (IGF-1) Signaling Modulation

Verapamil plays a role in modulating the Insulin-like Growth Factor 1 (IGF-1) signaling pathway, which is vital for β-cell survival and function uab.edunih.govfigshare.comespeyearbook.org. Research indicates that verapamil treatment can prevent the decline of circulating IGF-1 levels observed in type 1 diabetes (T1D) uab.edufigshare.comnih.gov. Furthermore, verapamil decreases the expression of β-cell IGF-binding protein 3 (IGFBP3), a molecule that normally inhibits IGF-1 signaling frontiersin.orgnih.govfigshare.comnih.govresearchgate.net. By reducing IGFBP3, verapamil promotes the interaction of IGF-1 with its receptor, leading to increased IGF-1 receptor phosphorylation and activation of downstream effectors like AKT uab.edunih.govfigshare.comnih.gov. This enhanced IGF-1 signaling contributes to β-cell survival and function. Notably, TXNIP has been identified as a factor that promotes IGFBP3 expression and inhibits IGF-1 receptor activation, suggesting a link between TXNIP downregulation and improved IGF-1 signaling by verapamil frontiersin.orgnih.govresearchgate.net.

Table 2: Verapamil's Impact on IGF-1 Signaling

Pathway ComponentEffect of VerapamilAssociated OutcomeKey Reference(s)
Circulating IGF-1 LevelsPrevents declineSupports β-cell survival and function uab.edufigshare.comnih.gov
β-cell IGFBP3 ExpressionDecreasedEnhances IGF-1 availability for receptor binding nih.govfigshare.comnih.govresearchgate.net
IGF-1 Receptor PhosphorylationIncreasedPromotes downstream IGF-1 signaling (e.g., AKT activation) uab.edunih.govfigshare.comnih.gov

Wnt Family Member 4 (WNT4) Expression

Wnt Family Member 4 (WNT4) is a signaling molecule known to be important for β-cell proliferation, insulin (B600854) secretion, and the upregulation of genes associated with β-cell function and maturation nih.govresearchgate.netresearchgate.netjst.go.jp. Studies suggest that verapamil treatment can lead to an increase in WNT4 expression nih.govresearchgate.net. This upregulation is proposed to contribute to the observed improvements in basal and maximal mitochondrial respiration in verapamil-treated cells, as WNT4 has been shown to enhance the expression of genes that increase mitochondrial abundance nih.govresearchgate.net.

Table 3: Verapamil-Mediated WNT4 Expression Changes

Molecular TargetEffect of VerapamilAssociated Cellular OutcomeKey Reference(s)
WNT4 ExpressionIncreasedPromotes β-cell proliferation, function, and mitochondrial abundance nih.govresearchgate.netresearchgate.netjst.go.jpresearchgate.net

Cholecystokinin (CCK) Expression

Cholecystokinin (CCK) is a peptide hormone involved in nutrient digestion and insulin secretion nih.govresearchgate.net. Research has identified verapamil's role in augmenting CCK expression, suggesting a novel mechanism through which it exerts therapeutic effects nih.govresearchgate.netnih.govresearchgate.net. This induction of CCK by verapamil highlights its multifaceted impact on β-cell function and metabolic regulation.

Table 4: Verapamil's Effect on CCK Expression

Molecular TargetEffect of VerapamilAssociated Cellular OutcomeKey Reference(s)
CCK ExpressionInduced/UpregulatedPotentially enhances nutrient digestion and insulin secretion researchgate.netnih.govresearchgate.netnih.govresearchgate.net

Calcium/Calmodulin-Dependent Protein Kinase Type IV (CaMK4) Activation

Calcium/Calmodulin-Dependent Protein Kinase IV (CaMK4) is a multifunctional kinase activated by calcium and calmodulin, playing roles in immune response, inflammation, and memory consolidation mdpi.complos.orguniprot.org. Emerging findings propose that verapamil may lead to increased expression or activation of CaMK4 nih.govresearchgate.net. CaMK4 is involved in regulating the survival and proliferation of cells, including β-cells, by influencing transcription factors like CREB1 and MEF2D nih.govmdpi.comuniprot.orgucl.ac.uk.

Table 5: Verapamil and CaMK4 Modulation

Molecular TargetEffect of VerapamilAssociated Cellular OutcomeKey Reference(s)
CaMK4 ExpressionIncreasedPotential role in β-cell survival, proliferation, and transcription regulation nih.govresearchgate.netmdpi.complos.orguniprot.orgucl.ac.uknih.gov

Voltage-Dependent Anion Channels (VDAC) Regulation

Voltage-Dependent Anion Channels (VDACs) are pore-forming proteins located in the outer mitochondrial membrane, critical for regulating the passage of ions and metabolites and playing a role in apoptotic signaling wikipedia.orgnih.govplos.orgnih.govfrontiersin.org. Studies have found that verapamil treatment leads to the downregulation of VDAC 1 and 2 nih.govresearchgate.netresearchgate.net. This downregulation is hypothesized to contribute to the protective effects of verapamil, potentially by reducing apoptotic signaling pathways that are mediated by VDACs, particularly VDAC1, which has been implicated in apoptotic death under high glucose conditions nih.govresearchgate.net.

Table 6: Verapamil's Effect on VDAC Expression

Molecular TargetEffect of VerapamilAssociated Cellular OutcomeKey Reference(s)
VDAC 1 & 2DownregulatedReduced apoptotic signaling, potential contribution to β-cell protection nih.govresearchgate.netresearchgate.net

Compound List

this compound

Verapamil

Insulin-like Growth Factor 1 (IGF-1)

Insulin-like Growth Factor 1 Receptor (IGF-1R)

Insulin-like Growth Factor Binding Protein 3 (IGFBP3)

Thioredoxin-Interacting Protein (TXNIP)

Thioredoxin

Wnt Family Member 4 (WNT4)

Cholecystokinin (CCK)

Calcium/Calmodulin-Dependent Protein Kinase Type IV (CaMK4)

Voltage-Dependent Anion Channels (VDAC)

AKT

Calmodulin (CaM)

CREB1

MEF2D

JUN

RORA

IL2

IFNG

IL4

BCL2

TLR4

MAPK1/ERK2

MAPK8/JNK1

MAPK14/p38

ELK1

ATF2

CREBBP

PRM2

MEF2A

STMN1/OP18

Insulin

Glucagon

Glucagon-like peptide 1 (GLP-1)

Calcineurin

Glutathione (B108866) (GSH)

P-glycoprotein

Multidrug resistance-related protein 1 (MRP1)

C-peptide

Insulin-like growth factor 1 receptor (IGF1R)

Apoptosis signal regulating kinase 1 (ASK1)

Carbohydrate response element binding protein (ChREBP)

Nucleotide binding and oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3)

Vascular endothelial growth factor (VEGF)

Insulin receptor substrate 2 (Irs2)

Chromogranin A (CHGA)

Interleukin-21 (IL-21)

T-follicular helper (Tfh) cell markers

Calcineurin Activity Inhibition

Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase that plays a critical role in T-cell activation and other cellular processes by regulating the transcription of various genes, including those encoding cytokines like interleukin-2 (B1167480) (IL-2) nih.gov. Research has demonstrated that verapamil, and by extension its pharmacologically active S(-) enantiomer, can inhibit calcineurin activity.

Table 1: Calcineurin Activity Inhibition by Verapamil in C. elegans

Organism/SystemParameterConcentrationObserved EffectCitation
C. elegansCalcineurin Activity Inhibition100 µMSignificant inhibition of calcineurin activity aging-us.comresearchgate.net

Protein Kinase C (PKC) Modulation

Protein Kinase C (PKC) is a family of enzymes involved in a wide array of cellular functions, including cell growth, differentiation, and signal transduction. This compound has been shown to modulate PKC activity, influencing cellular processes such as proliferation and migration.

In human retinal pigment epithelial cells, verapamil demonstrated a dose-dependent inhibition of serum-induced proliferation and migration nih.gov. Specifically, verapamil inhibited cell proliferation with an IC50 of 14.6 µM when measured by cell number and 11.3 µM when assessed by [³H]-thymidine incorporation nih.gov. Crucially, at a concentration of 8 µM, verapamil was found to reversibly inhibit total PKC activity in these cells, suggesting that the drug may exert its effects by inhibiting the PKC pathway nih.gov.

Further evidence comes from studies in human lymphocytes, where verapamil treatment led to a significant decrease in PKC activity nih.gov. Baseline PKC activity was measured at 5.07 ± 0.76 pmol/µg protein/min. After one week of verapamil treatment (120 mg three times daily), the activity decreased to 3.50 ± 0.20 pmol/µg protein/min, and after two weeks of treatment with a sustained-release preparation (240 mg once daily), it further reduced to 3.14 ± 0.27 pmol/µg protein/min (p < 0.05 from baseline) nih.gov. These findings indicate that verapamil, at clinically relevant doses, can reduce PKC activity in circulating lymphocytes, potentially serving as a marker for its in vivo mechanisms in other tissues like vascular smooth muscle and cardiac muscle nih.gov. Additionally, verapamil's ability to block calcium influx can inhibit PKC activation, a mechanism observed in the context of cardioprotection ahajournals.org.

Table 2: Verapamil's Effect on Protein Kinase C (PKC) Activity

Cell Type/SystemParameterValueCitation
Human Retinal Pigment Epithelial CellsIC50 for proliferation (cell number)14.6 µM nih.gov
Human Retinal Pigment Epithelial CellsIC50 for proliferation ([³H]-thymidine incorporation)11.3 µM nih.gov
Human Retinal Pigment Epithelial CellsPKC activity inhibition8 µM nih.gov
Human LymphocytesBaseline PKC Activity (pmol/µg protein/min)5.07 ± 0.76 nih.gov
Human LymphocytesPKC Activity after 1 week verapamil (pmol/µg protein/min)3.50 ± 0.20 nih.gov
Human LymphocytesPKC Activity after 2 weeks verapamil (pmol/µg protein/min)3.14 ± 0.27* nih.gov

*p < 0.05 from baseline.

Calmodulin and Phosphodiesterase Pathways

Verapamil's interaction with calmodulin and phosphodiesterase (PDE) pathways is multifaceted. Calmodulin is a key calcium-binding protein that acts as a second messenger, mediating many of calcium's cellular effects, including the activation of enzymes like PDEs and calcineurin aging-us.comresearchgate.netresearchgate.net.

While verapamil's primary action is calcium channel blockade, which indirectly influences calcium-dependent processes involving calmodulin, direct interactions have also been investigated. In human red blood cell membranes, verapamil was shown to antagonize the calmodulin-stimulated activity of the (Ca²⁺ + Mg²⁺)-ATPase nih.gov. Specifically, 10⁻³ M verapamil inhibited this calmodulin-mediated activation by 25.1%, and it antagonized the half-maximal activation by 6 nM calmodulin nih.gov. This suggests a direct inhibitory effect on calmodulin's interaction with certain cellular targets. Furthermore, verapamil has been implicated in inhibiting PMA-induced CD44 expression, a process found to be dependent on calcium and calmodulin rather than PKC tandfonline.com.

Regarding phosphodiesterases, which regulate intracellular cyclic nucleotide levels, studies have yielded less direct evidence of verapamil's involvement at therapeutically relevant concentrations nih.gov. One investigation found that verapamil, nifedipine, and diltiazem (B1670644) had no influence on phosphodiesterase activity in the presence or absence of calmodulin at concentrations used clinically nih.gov. However, it is important to note that the indirect effects of calcium channel blockade by verapamil on cellular calcium homeostasis could still indirectly impact pathways regulated by PDEs.

Table 3: Verapamil's Interaction with Calmodulin-Mediated ATPase Activity

SystemParameterVerapamil Concentration% AntagonismCitation
Human Red Cell Ghost MembranesCalmodulin-stimulated (Ca²⁺ + Mg²⁺)-ATPase activity10⁻³ M25.1% nih.gov
Human Red Cell Ghost MembranesHalf-maximal activation by 6 nM calmodulin10⁻³ MAntagonized nih.gov

Compound Names:

this compound

Verapamil

Calcineurin

Protein Kinase C (PKC)

Calmodulin

Phosphodiesterase (PDE)

Interleukin-2 (IL-2)

Tax-6 (C. elegans calcineurin gene)

(Ca²⁺ + Mg²⁺)-ATPase

Pharmacometabolism and Biotransformation of S Verapamil

Enzymatic Pathways of Metabolism in Liver Microsomes

The metabolism of verapamil (B1683045) in liver microsomes involves a complex interplay of various CYP isoenzymes. These enzymes catalyze several oxidative biotransformation reactions, including N-demethylation, N-dealkylation, and O-demethylation, leading to the formation of numerous metabolites drugbank.compharmgkb.orgamegroups.cnresearchgate.net.

Cytochrome P450 (CYP) Isoenzyme Involvement

The primary enzymes responsible for verapamil's extensive hepatic metabolism are members of the CYP3A and CYP2C subfamilies drugbank.comresearchgate.netacs.org. However, other CYP isoforms also contribute, albeit to a lesser extent.

CYP3A4 and CYP3A5 are identified as the major enzymes involved in the metabolism of verapamil, catalyzing key reactions such as N-demethylation to norverapamil (B1221204) and N-dealkylation to D-617 drugbank.compharmgkb.orgnih.govnih.govmdpi.comresearchgate.net. These isoforms exhibit stereoselective preferences in their metabolic activity towards verapamil enantiomers. Specifically, CYP3A4 demonstrates a preference for metabolizing S(-)-verapamil, with norverapamil being the predominant product when this compound serves as the substrate, whereas R-verapamil tends to yield D-617 as the main product pharmgkb.org. CYP3A5 also contributes to norverapamil formation from both R- and S-verapamil, and it displays stereoselectivity in the conversion of norverapamil to D-620, with a higher rate of formation observed from S-norverapamil pharmgkb.orgnih.govnih.gov.

The CYP2C subfamily, including CYP2C8, CYP2C9, and CYP2C18, plays a significant role in the O-demethylation of verapamil, yielding metabolites such as D-703 and D-702 drugbank.comresearchgate.netmedicinesauthority.gov.mtnih.gov. CYP2C8 is recognized as a major enzyme in verapamil metabolism and is capable of metabolizing both S- and R-verapamil to D-617, norverapamil, and PR-22, often with a noted preference for the S-enantiomer acs.orgnih.govnih.gov. Furthermore, CYP2C8 selectively produces D-703 during O-demethylation reactions nih.gov. Studies indicate that CYP2C8 may metabolize norverapamil more efficiently than CYP3A4 or CYP3A5, again with a stereoselective preference for the S-enantiomer researchgate.netnih.gov.

While CYP3A and CYP2C isoforms are the primary drivers of verapamil metabolism, other CYP enzymes also contribute, albeit to a minor extent. CYP1A2 has been implicated in the N-dealkylation of verapamil to D-617, though its role is considered minor drugbank.compharmgkb.orgamegroups.cn. In vitro data suggest CYP1A2 may act more as an inhibitor of verapamil metabolism rather than a substrate pharmgkb.org. CYP2D6 and CYP2E1 have also been identified as having minor roles in verapamil's metabolic pathways, including the metabolism of norverapamil and the formation of D-617 drugbank.compharmgkb.orgnih.govnih.govdoi.org. Specifically, CYP2E1 can form D-617, but at a rate considerably lower than other involved isoforms pharmgkb.org.

Table 4.1: Major CYP Isoenzymes Involved in Verapamil Metabolism

CYP IsoenzymePrimary Metabolic Pathways InvolvedStereoselective Preference for this compoundKey Metabolites FormedReferences
CYP3A4N-demethylation, N-dealkylationYes (S-Verapamil → Norverapamil)Norverapamil, D-617 drugbank.compharmgkb.orgamegroups.cnmdpi.com
CYP3A5N-demethylation, N-dealkylationYes (S-Norverapamil → D-620)Norverapamil, D-620 drugbank.compharmgkb.orgnih.govnih.gov
CYP2C8O-demethylation, N-demethylation, N-dealkylationYes (S-Verapamil/Norverapamil metabolism)D-703, Norverapamil, D-617, PR-22 drugbank.comacs.orgnih.govnih.govnih.gov
CYP2C9O-demethylationNot explicitly stated for S-VerapamilD-702, D-703 drugbank.comresearchgate.netmedicinesauthority.gov.mtnih.gov
CYP2C18O-demethylationNot explicitly stated for S-VerapamilD-702, D-703 drugbank.comresearchgate.netmedicinesauthority.gov.mtnih.gov

Table 4.2: Minor CYP Isoenzymes in Verapamil Metabolism

CYP IsoenzymeRole in MetabolismSpecific PathwaysReferences
CYP1A2MinorN-dealkylation drugbank.compharmgkb.orgamegroups.cn
CYP2D6MinorNorverapamil metabolism drugbank.compharmgkb.orgnih.govnih.govdoi.org
CYP2E1MinorD-617 formation drugbank.compharmgkb.orgnih.govnih.govdoi.org

Metabolite Characterization and Identification

Verapamil undergoes extensive metabolism, resulting in several identified metabolites. Among these, norverapamil is a significant product that retains biological activity.

Norverapamil (R- and S-forms): Formation and Biological Relevance

Table 4.3: Norverapamil: Formation and Biological Relevance

MetaboliteFormation PathwayPrimary Enzymes InvolvedBiological RelevanceForms PresentReferences
NorverapamilN-demethylationCYP3A4, CYP3A5, CYP2C8Retains ~20% of parent drug's cardiovascular activityR- and S- drugbank.compharmgkb.orgamegroups.cnmdpi.comebi.ac.uk

D-617 and its Further Metabolites (e.g., PR-25/D-717)

A primary metabolic pathway for verapamil involves N-dealkylation, leading to the formation of the metabolite D-617. This process is primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4, CYP3A5, and CYP2C8 identified as key contributors in human metabolism drugbank.compharmgkb.orgnih.govnih.govdiva-portal.org. D-617 represents a significant metabolite, accounting for approximately 22% of the verapamil dose excreted in urine pharmgkb.org. Further biotransformation of D-617 occurs, yielding additional metabolites such as PR-25, also referred to as D-717 pharmgkb.orgdiva-portal.org. PR-25 has been observed in urine, representing around 6% of the administered dose pharmgkb.org.

D-702 and D-703 Metabolism

Another significant metabolic route for verapamil is O-demethylation, which generates metabolites D-702 and D-703. These metabolites arise from the removal of a methyl group from the methoxy (B1213986) substituents on the phenyl rings. The enzymes predominantly involved in these O-demethylation reactions include members of the CYP2C subfamily, specifically CYP2C8, CYP2C9, and CYP2C18 drugbank.comnih.govnih.gov. Studies have indicated regioselectivity in this process, with the intrinsic clearance for the formation of D-703 generally being higher than for D-702 following incubation with verapamil nih.gov. For instance, incubation with CYP2C8 selectively yielded D-703, while CYP2C9 and CYP2C18 were capable of forming both D-702 and D-703 nih.gov.

Identification of Novel Metabolites

While several major metabolites of verapamil have been characterized, research continues to identify previously unknown biotransformation products. Advanced analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) and LC-NMR, have been instrumental in this endeavor amegroups.cnnih.govresearchgate.netnih.gov. Studies using these methods have revealed a complex metabolic profile, with numerous Phase I (oxidative) and Phase II (conjugative) metabolites identified nih.govcore.ac.uk. For example, investigations in rat liver microsomes identified eight metabolites, including two novel ones (M4 and M8), which were characterized as O-demethyl-verapamil isomers, N-dealkylated derivatives, and N,O-didemethyl-verapamil amegroups.cnresearchgate.netnih.gov. In human hepatocyte cultures, a comprehensive analysis identified 21 Phase I and 16 Phase II metabolites, with a substantial portion being previously unreported nih.gov.

Stereoselective Metabolism and Metabolic Clearance Rates of this compound

Verapamil exhibits pronounced stereoselective metabolism and clearance. The S(-)-enantiomer is cleared at a significantly faster rate than its R-(+)-enantiomer, particularly during first-pass metabolism drugbank.comnih.govdiva-portal.orgconicet.gov.ar. This stereoselectivity influences various metabolic pathways and enzyme activities.

Table 1: Stereoselective Clearance Rates of Verapamil Enantiomers

ParameterThis compoundR(+)-VerapamilNotes
Clearance (mL/min) after 3 weeks treatment~664~340Significantly higher for S-enantiomer drugbank.com
First-pass MetabolismFasterSlowerS-enantiomer cleared more rapidly drugbank.comnih.govdiva-portal.org
CYP2C8 Metabolism (Vmax)HigherLowerS-enantiomer shows higher Vmax nih.gov
CYP3A4 Metabolism to D-617Less preferredMore preferredR-verapamil yields D-617 predominantly pharmgkb.org
CYP3A4/5 Metabolism to D-620Higher rateLower rateS-verapamil metabolized to D-620 at ~2-fold higher rate nih.gov
O-Demethylation to D-703 (S/R ratio of CLint)1.411.00Modest stereoselectivity favoring S-enantiomer nih.gov

Specific metabolic steps demonstrate this stereoselectivity. For instance, the formation of the D-617 metabolite by CYP2C8 shows a preference for the S-enantiomer of verapamil drugbank.comnih.gov. Conversely, CYP3A4 appears to favor the metabolism of R-verapamil for D-617 formation, while norverapamil is the main product from S-verapamil pharmgkb.org. The generation of metabolite D-620 via CYP3A4/5 also exhibits stereoselectivity, with S-verapamil being metabolized at a higher rate compared to R-verapamil drugbank.comnih.gov. Furthermore, O-demethylation to D-703 shows a stereoselective preference for the S-enantiomer, with an S/R ratio of intrinsic clearance (CLint) of 1.41 nih.gov. These findings highlight that the biotransformation of this compound is significantly influenced by specific CYP isoforms, leading to differential clearance rates between the enantiomers.

Compound List:

this compound

D-617

PR-25 (D-717)

D-702

D-703

D-620

Norverapamil

R(+)-Verapamil

Interactions with Drug Transporters

P-glycoprotein (P-gp/MDR1) Inhibition and Substrate Properties

S(-)-Verapamil is recognized as a potent inhibitor of P-glycoprotein (P-gp), a crucial ATP-binding cassette (ABC) transporter involved in the efflux of a wide array of xenobiotics from cells. This inhibition can lead to increased intracellular concentrations and bioavailability of P-gp substrates. The inhibitory effect of verapamil (B1683045) on P-gp is one of the most well-documented examples of transporter-mediated drug-drug interactions.

Research indicates a degree of stereoselectivity in the interaction of verapamil enantiomers with P-gp. While both enantiomers contribute to P-gp inhibition, their potencies may differ. However, specific IC50 values for this compound are not consistently reported across studies, with many assessments using the racemic mixture. The IC50 for racemic verapamil has been shown to vary significantly depending on the in vitro system used, with reported values spanning a wide range. For instance, one study reported an IC50 value for verapamil hydrochloride of 12 µM for the acceleration of ADP-Vi-induced inhibition of P-gp ATPase activity.

In addition to being an inhibitor, verapamil is also a substrate of P-gp. This dual role means that while it can block the transport of other drugs, its own transport is also mediated by P-gp. The transport of verapamil by P-gp has been utilized in positron emission tomography (PET) imaging with [11C]-verapamil to measure P-gp function in tissues like the blood-brain barrier. The interaction is complex, with some evidence suggesting that inhibition and transport may occur at different binding sites on the transporter.

Table 1: P-glycoprotein (P-gp/MDR1) Interaction Profile of Verapamil

Parameter Compound Finding Reference
Inhibition Racemic Verapamil Potent inhibitor of P-gp function.
Racemic Verapamil HCl IC50 of 12 µM for accelerating ADP-Vi-induced ATPase inhibition.
Substrate Property Racemic Verapamil Transported by P-gp, enabling its use in PET imaging of P-gp function.
Stereoselectivity Verapamil Enantiomers Evidence of stereoselectivity in P-gp binding and inhibition.

Interaction with Multidrug Resistance-Associated Proteins (MRPs), e.g., MRP1

The interactions of this compound with Multidrug Resistance-Associated Proteins (MRPs), particularly MRP1, are distinct and enantiomer-specific. Unlike its R-enantiomer, this compound potently induces cell death in MRP1-transfected cells. This effect is linked to a significant decrease in cellular glutathione (B108866) (GSH) content, a phenomenon not observed with R(+)-Verapamil. In fact, the reduction in GSH induced by the S-isomer is more pronounced than that caused by the racemic mixture, suggesting that the R-isomer may antagonize this effect of the S-isomer.

Both S(-)- and R(+)-Verapamil bind to MRP1 with high affinity, and this binding can be prevented by glutathione. Although both enantiomers affect the transport of MRP1 substrates like leukotriene C4 and calcein, they induce different conformational changes in the transporter. While R(+)-Verapamil acts as a classical inhibitor, reversing the multidrug resistance phenotype towards vincristine, this compound's primary interaction involves the stimulation of MRP1-mediated glutathione transport. This stimulation of GSH transport by verapamil is dose-dependent and can be inhibited by vanadate, an ATPase inhibitor. It is proposed that the ability of verapamil to modulate MRP1-mediated resistance is more closely related to its impact on cellular glutathione levels than to direct inhibition of the transporter itself.

Table 2: Differential Effects of Verapamil Enantiomers on MRP1

Effect This compound R(+)-Verapamil Reference
Cell Death Induction (MRP1-transfected cells) Potent inducer No effect
Cellular Glutathione (GSH) Content Strong decrease No effect
MRP1 Binding High affinity High affinity
MRP1-mediated Transport Stimulates GSH transport Inhibits transport of other substrates

Organic Cation Transporters (OCTs) and Other Transporter Systems

Verapamil interacts with Organic Cation Transporters (OCTs), which are involved in the transport of a variety of endogenous compounds and drugs. Specifically, racemic verapamil has been shown to be an inhibitor of OCT1 and OCT2. In vitro studies using HEK-293 cells overexpressing these transporters demonstrated that verapamil inhibited metformin (B114582) uptake with IC50 values of 51.9 µM for OCT1 and 19.3 µM for OCT2. The inhibition of OCT1 by verapamil can reduce the efficacy of co-administered OCT1 substrates, such as metformin. Similarly, inhibition of OCT2-mediated renal excretion of metformin by verapamil can lead to increased systemic exposure of metformin.

Furthermore, verapamil has been found to inhibit OCT1-mediated uptake of neurotransmitters like serotonin (B10506). While these studies provide valuable insights into the interaction of verapamil with OCTs, the available data is primarily for the racemic mixture, and there is a lack of specific research on the stereoselective effects of this compound on these transporters.

Table 3: Verapamil Inhibition of Organic Cation Transporters (OCTs)

Transporter Compound Effect IC50 Value Reference
OCT1 Racemic Verapamil Inhibition of metformin uptake 51.9 µM
OCT2 Racemic Verapamil Inhibition of metformin uptake 19.3 µM
OCT1 Racemic Verapamil Inhibition of serotonin uptake Low micromolar range

Impact on Xenobiotic Efflux and Elimination

The inhibitory effects of this compound on drug transporters, particularly P-gp, have a significant impact on the efflux and elimination of other xenobiotics. By blocking P-gp, which is highly expressed in key tissues such as the intestines, liver, kidneys, and the blood-brain barrier, verapamil can reduce the efflux of co-administered drugs that are P-gp substrates. This leads to increased intracellular drug accumulation and can enhance the oral bioavailability and systemic exposure of these drugs.

A notable example is the interaction with the anti-tuberculosis drug bedaquiline (B32110). Verapamil has been shown to increase the efficacy of bedaquiline in a murine tuberculosis model, an effect attributed to the increased systemic exposure of bedaquiline due to verapamil's inhibition of mammalian drug transporters. This potentiation of other drugs' activity through the inhibition of efflux pumps is a critical aspect of this compound's non-calcium channel blocking effects. The inhibition of xenobiotic efflux is not limited to P-gp, as interactions with other transporters like MRPs also contribute to altered drug disposition. The stimulation of glutathione efflux by this compound via MRP1 can also indirectly affect cellular processes and the response to other therapeutic agents.

Preclinical and in Vitro Research Applications

Mechanistic Investigations in Pancreatic β-Cell Models

Recent studies have highlighted the potential of verapamil (B1683045) and its enantiomers in the context of diabetes, focusing on the preservation of pancreatic β-cell mass and function.

A crucial mechanism underlying the protective effects of verapamil on pancreatic β-cells is the downregulation of Thioredoxin-Interacting Protein (TXNIP). nih.gov TXNIP is a pro-apoptotic protein whose expression is induced by high glucose levels, leading to β-cell death and dysfunction. nih.govijsr.net Verapamil has been shown to effectively lower β-cell TXNIP expression in rodent models and human islets. nih.govijsr.net This effect is attributed to the blockade of L-type calcium channels, which reduces intracellular calcium concentrations and subsequently inhibits TXNIP transcription. ijsr.net By suppressing TXNIP, verapamil inhibits downstream apoptotic pathways, thereby enhancing β-cell survival. nih.govresearchgate.netnewswise.com While much of the research has been conducted with racemic verapamil, studies evaluating the enantiomers suggest that the S-form (S-Vera) contributes to this beneficial effect. mdpi.comresearchgate.net The reduction in TXNIP expression is a key event that rescues β-cells from glucotoxicity-induced apoptosis. nih.gov

Table 1: S(-)-Verapamil's Effect on Pancreatic β-Cell Apoptosis Markers

Model System Key Finding Mechanism Reference
Rodent β-cells and Islets Lowered TXNIP expression Blockade of L-type calcium channels, reduced intracellular calcium ijsr.net
Human Islets Decreased TXNIP expression Inhibition of TXNIP transcription nih.govijsr.net

The preservation of β-cell mass through the inhibition of apoptosis directly contributes to sustained endogenous insulin (B600854) production. researchgate.net In preclinical diabetic mouse models, oral administration of verapamil not only prevented β-cell death but also improved glucose homeostasis. nih.govnewswise.com By reducing TXNIP expression, verapamil treatment was shown to promote β-cell survival, which in turn maintained normal insulin-containing islets and averted the progression of diabetes in streptozotocin (B1681764) (STZ)-treated mice. nih.govnewswise.com

Anti-Cancer Mechanisms in Cellular Models

This compound has demonstrated distinct activities in various cancer cell models, primarily related to overcoming multidrug resistance and directly inducing cancer cell death.

Verapamil has been investigated as a chemosensitizer to enhance the efficacy of conventional chemotherapy drugs, particularly in cancers that overexpress multidrug resistance proteins. nih.govspandidos-publications.com One of the key mechanisms involves the modulation of Multidrug Resistance Protein 1 (MRP1). nih.govelsevierpure.com Specifically, the S-enantiomer of verapamil has been shown to stimulate the transport of glutathione (B108866) (GSH) by MRP1. nih.govelsevierpure.comaacrjournals.org This action leads to a significant depletion of intracellular GSH levels. nih.govaacrjournals.org The reduction in cellular glutathione, a critical antioxidant, increases the cancer cells' susceptibility to oxidative stress and the cytotoxic effects of platinum-based drugs like cisplatin. nih.govspandidos-publications.com Studies on MRP1-transfected cells revealed that the decrease in cellular glutathione content induced by the S-isomer was more potent than that caused by the racemic mixture. nih.govelsevierpure.com

Beyond modulating its transport activity, verapamil co-treatment with platinum drugs has been shown to downregulate the expression of MRP1 in gallbladder cancer cells. nih.govspandidos-publications.com Research comparing the enantiomers of verapamil has elucidated differential effects on MRP1. nih.govelsevierpure.com While both R- and S-isomers bind to MRP1 with high affinity, they induce different conformational changes. nih.gov The S-isomer, in particular, potently induces the death of MRP1-expressing cells, an effect linked to its ability to stimulate glutathione transport. nih.govelsevierpure.com This downregulation of the MRP1 protein can help reverse the multidrug resistance phenotype, making cancer cells more sensitive to chemotherapeutic agents. nih.gov

This compound has been shown to directly inhibit cancer cell proliferation and induce apoptosis. nih.govelsevierpure.com In MRP1-transfected baby hamster kidney (BHK-21) cells, the S-isomer potently induced cell death, whereas the R-isomer did not. nih.govelsevierpure.com This apoptotic effect is directly linked to the functional activity of the MRP1 transporter and the subsequent depletion of intracellular glutathione. aacrjournals.org The process was identified as apoptosis and could be prevented by caspase inhibitors. aacrjournals.org

Furthermore, studies on various cancer cell lines, including human colonic tumor (HCT) cells, pancreatic cancer cells, and osteosarcoma cells, have demonstrated that verapamil can inhibit cell growth by inducing apoptosis. nih.govnih.govheraldopenaccess.usspandidos-publications.com In HCT cells, verapamil treatment led to an increase in the proportion of apoptotic cells in a dose-dependent manner, confirmed by morphological changes and DNA laddering. nih.govnih.gov Similarly, verapamil effectively inhibited the proliferation of chemotherapy-resistant pancreatic cancer side population cells in vitro. spandidos-publications.com

Table 2: Anti-Cancer Effects of this compound in Cellular Models

Cancer Model Effect Mechanism Reference
MRP1-transfected BHK-21 cells Potent induction of apoptosis Stimulation of MRP1-mediated glutathione extrusion, leading to GSH depletion nih.govelsevierpure.comaacrjournals.org
Gallbladder Cancer Cells Enhanced chemosensitivity to platinum drugs Glutathione reduction and MRP1 downregulation nih.govspandidos-publications.com
Human Colonic Tumor (HCT) Cells Inhibition of proliferation Induction of apoptosis, increase in G0-G1 phase cells nih.govnih.gov
Pancreatic Cancer Side Population Cells Inhibition of proliferation Induction of apoptosis spandidos-publications.com

Neurobiological Effects in Preclinical Models

This compound has been investigated in preclinical settings to understand its potential neurobiological effects. Research has focused on its ability to modulate the release of neurotransmitters and its impact on the function of the blood-brain barrier.

Effects on Blood-Brain Barrier Function through P-glycoprotein Modulation

The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. P-glycoprotein (P-gp), an efflux transporter highly expressed at the BBB, plays a crucial role in limiting the brain penetration of a wide variety of drugs.

This compound is a known substrate and inhibitor of P-glycoprotein. snmjournals.org This interaction has significant implications for drug delivery to the brain. By inhibiting P-gp, this compound can increase the brain concentration of other drugs that are normally expelled by this transporter. This mechanism has been demonstrated in preclinical and clinical imaging studies using radiolabeled verapamil. For example, the administration of a P-gp inhibitor like cyclosporine has been shown to significantly increase the brain uptake of [11C]-verapamil. snmjournals.orgelsevierpure.com This modulation of P-gp function is a key area of research for overcoming drug resistance in brain tumors and improving the efficacy of centrally acting drugs. snmjournals.org Studies have also indicated that P-gp function may be altered in neurodegenerative diseases like Alzheimer's, and verapamil has been used as a tool to investigate these changes. oup.comfrontiersin.org

Effects on Chondrocyte Biology (Proliferation, CD44 expression, Apoptosis)

Recent in vitro research has shed light on the effects of verapamil on chondrocytes, the cells responsible for cartilage formation and maintenance. These studies suggest a potential role for verapamil in modulating the processes of chondrocyte proliferation, gene expression, and apoptosis, which are critical in the context of cartilage health and diseases like osteoarthritis.

Studies have shown that verapamil can influence the signaling pathways that govern chondrocyte function. Specifically, it has been found to suppress the Wnt/β-catenin signaling pathway, which is known to be a critical regulator of cartilage development and homeostasis. nii.ac.jpnih.gov This is achieved, at least in part, by elevating the expression of FRZB, a natural antagonist of Wnt signaling. nii.ac.jpnih.gov

The modulation of this pathway by verapamil leads to several downstream effects on chondrocyte biology. It has been observed to enhance the gene expression of key chondrogenic markers such as aggrecan (ACAN), collagen type II α1 (COL2A1), and SOX9. nii.ac.jpnih.gov Conversely, it suppresses Wnt-responsive genes like AXIN2 and MMP3, which are involved in cartilage degradation. nii.ac.jpnih.gov Furthermore, verapamil has been shown to protect against the loss of proteoglycans, essential components of the cartilage matrix. nii.ac.jpnih.gov In explant cultures of mouse tibiae, verapamil inhibited the hypertrophic differentiation of chondrocytes, a process that is aberrantly activated in osteoarthritis. nii.ac.jpplos.org

Immunomodulatory Effects on T Lymphocytes and Calcium Signaling

This compound exhibits immunomodulatory properties, particularly concerning T lymphocytes, which are key players in the adaptive immune response. The activation, proliferation, and effector functions of T cells are critically dependent on intracellular calcium signaling.

As a calcium channel blocker, verapamil can interfere with the influx of calcium into T cells, which is a necessary step for their activation. nih.govunamur.benih.gov In vitro studies have demonstrated that verapamil can inhibit T cell proliferation in a dose-dependent manner. nih.gov It also reduces the expression of several activation-induced cell surface molecules, including CD25, CD40L, and CD69. nih.govmdpi.com

Furthermore, verapamil has been shown to decrease the production of a range of cytokines by T cells. nih.govunamur.be This includes cytokines associated with both Th1/Th17 responses (e.g., IFNγ, TNF-α, IL-2) and Th2 responses (e.g., IL-4, IL-5, IL-10). nih.gov The inhibitory effects of verapamil on T cell function are thought to be linked to its ability to block not only L-type calcium channels but potentially other ion channels that modulate calcium influx in T cells. nih.gov

Anti-aging Research in Model Organisms (e.g., Caenorhabditis elegans)

The potential anti-aging effects of verapamil have been investigated in the model organism Caenorhabditis elegans, a nematode worm widely used in aging research due to its short lifespan and well-characterized genetics.

Studies have shown that verapamil can extend the lifespan of C. elegans. nih.govnih.govaging-us.com In addition to increasing longevity, verapamil treatment has been observed to improve healthspan, as indicated by the enhancement of several age-related physiological parameters. These include improved locomotion and thrashing behavior, as well as increased resistance to osmotic stress. nih.govnih.gov

The anti-aging effects of verapamil in C. elegans are believed to be mediated through the inhibition of calcineurin activity. nih.govnih.gov Calcineurin is a calcium-dependent protein phosphatase, and its inhibition by verapamil has been linked to the promotion of autophagy, a cellular process that involves the degradation and recycling of cellular components and is known to play a role in longevity. nih.govnih.gov The verapamil-induced lifespan extension appears to be dependent on this autophagy-promoting effect. nih.govnih.gov

Synthetic Methodologies and Enantiomeric Purity

Stereospecific Synthesis Strategies for S(-)-Verapamil

Stereospecific synthesis aims to produce the desired enantiomer by starting with a chiral precursor, where the stereochemistry of the final product is directly dictated by the stereochemistry of the starting material. This approach avoids the formation of a racemic mixture, thereby eliminating the need for subsequent resolution steps.

A notable stereospecific synthesis of this compound has been achieved with an enantiomeric excess (ee) greater than 95%, utilizing optically active 1,2-propanediols as the chiral starting material. acs.org The key step in this synthesis involves the nucleophilic displacement of a chiral secondary mesylate, derived in a single step from (2S)-(+)-1,2-propanediol. acs.org This displacement, using the dianion of 3,4-dimethoxyphenylacetic acid, proceeds with a Walden inversion, a process that results in the inversion of the stereochemical configuration at the chiral center. acs.org

Enantioselective Catalysis in Verapamil (B1683045) Synthesis

Enantioselective catalysis is a powerful strategy that employs a chiral catalyst to control the stereochemical outcome of a reaction, preferentially forming one enantiomer over the other from achiral or prochiral substrates. This approach is often more efficient than stereospecific synthesis as it creates chirality rather than just transferring it.

Another significant enantioselective method is a palladium-catalyzed Heck arylation . This approach utilizes chiral pyrazine- and pyrimidine-oxazolines as N,N-ligands for a highly regio- and enantioselective reaction between an acyclic trisubstituted olefin and an aryldiazonium salt. thieme-connect.comthieme-connect.com This reaction effectively creates the quaternary stereogenic center with excellent enantioselectivity, achieving enantiomeric ratios as high as >99:1. thieme-connect.com This key step was instrumental in a concise synthesis of (R)-Verapamil and is applicable to the synthesis of the S-enantiomer by selecting the appropriate ligand chirality. thieme-connect.comthieme-connect.com

Table 1: Comparison of Enantioselective Catalytic Methods for Verapamil Synthesis

Catalytic Method Catalyst/Ligand System Key Transformation Enantiomeric Ratio (er) / Enantiomeric Excess (ee) Overall Yield Reference
Rhodium-Catalyzed Allylic Alkylation Chiral Rhodium Complex Construction of quaternary stereocenter 91:9 er 55% thieme-connect.com, thieme-connect.com
Palladium-Catalyzed Heck Arylation Chiral Pyrazine/Pyrimidine-Oxazoline Ligands Construction of quaternary stereocenter >99:1 er Not specified thieme-connect.com, thieme-connect.com

Chiral Resolution Techniques for Enantiomeric Separation

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. While synthesis methods increasingly favor the direct production of a single enantiomer, resolution remains a widely used and important technique, particularly on an industrial scale.

One common strategy involves the resolution of a key synthetic intermediate. For verapamil, the intermediate 4-cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acid (verapamilic acid) has been efficiently resolved using the chiral resolving agent α-methyl benzylamine . acs.org This method relies on the formation of diastereomeric salts which can be separated by crystallization, followed by the liberation of the enantiomerically pure acid. The stereochemical integrity at the quaternary carbon is maintained throughout the subsequent steps to yield the final this compound product. acs.org

Chromatographic methods are also extensively employed for the separation of verapamil enantiomers. These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

High-Performance Liquid Chromatography (HPLC): A variety of CSPs have been successfully used. For instance, an amylose (B160209) tris(3,5-dimethylphenylcarbamate) stationary phase has been used in a continuous multicolumn chromatographic process to achieve enantiomeric purities of 93.0% for S-(-)-Verapamil. scielo.br Other effective CSPs include Chiral-AGP and core-shell isopropyl carbamate (B1207046) cyclofructan 6 columns. mdpi.comnih.govnih.gov

Thin-Layer Chromatography (TLC): A method using silica (B1680970) gel plates impregnated with the macrocyclic antibiotic vancomycin (B549263) as a chiral selector has been developed for the resolution of verapamil enantiomers. nih.gov

Capillary Electrophoresis (CE): This technique has been used for the chiral separation of verapamil enantiomers by employing cyclodextrins, such as heptakis 2,3,6-tri-O-methyl-β-CD, as chiral selectors in the running buffer. This method achieved a resolution of 1.58 in approximately 4 minutes. mdpi.com

Table 2: Overview of Chiral Resolution Techniques for Verapamil

Technique Method Chiral Selector / Resolving Agent Achieved Purity / Resolution Reference
Diastereomeric Salt Crystallization Resolution of Verapamilic Acid α-methyl benzylamine Not specified acs.org
Continuous Multicolumn Chromatography HPLC Amylose tris(3,5-dimethylphenylcarbamate) 93.0% enantiomeric purity for S-(-)-Verapamil scielo.br
Capillary Electrophoresis CE Heptakis 2,3,6-tri-O-methyl-β-CD Resolution of 1.58 mdpi.com
Thin-Layer Chromatography TLC Vancomycin Successful resolution reported nih.gov

Advanced Analytical Methodologies for S Verapamil and Its Metabolites

Spectroscopic Methods for Characterization

Spectroscopic techniques play a fundamental role in the identification and structural elucidation of S(-)-Verapamil and its related substances. These methods provide characteristic fingerprints that confirm the compound's identity and purity.

UV-Visible Spectrophotometry: UV-Visible spectrophotometry is widely used for the quantitative determination and identification of verapamil (B1683045), including its enantiomers, in pharmaceutical formulations and biological samples. Verapamil exhibits characteristic absorption maxima in the ultraviolet region. Typically, absorption is measured at wavelengths around 278 nm and 222 nm, which correspond to chromophores within its molecular structure. This technique is valuable for initial identification and for developing quantitative assays when used in conjunction with chromatographic separation or when analyzing pure substances.

Wavelength (nm)Typical ApplicationReference(s)
278Identification and quantification in formulations pensoft.netscienceasia.orgsphinxsai.comnihs.go.jprjptonline.orgnih.govscirp.orgresearchgate.net
222Identification and quantification in formulations ddtjournal.net

Advanced Bioanalytical Method Development for Complex Biological Matrices

Analyzing this compound and its metabolites in complex biological matrices such as plasma, urine, or cell culture media presents significant challenges due to the presence of endogenous interfering substances. Advanced bioanalytical techniques, particularly those involving chromatography coupled with sensitive detection, are essential for achieving the required selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. For this compound, chiral stationary phases are often coupled with MS/MS detection to enable the simultaneous quantification of both enantiomers and their metabolites. This approach allows for the differentiation of enantiomers based on their distinct retention times and mass-to-charge ratios, even when co-eluting or present at very low concentrations. Methods have been developed to quantify verapamil enantiomers and norverapamil (B1221204) in human and rat plasma, achieving lower limits of quantification (LLOQ) in the picogram to nanogram per milliliter range. nih.govnih.govoup.comcapes.gov.brresearchgate.netresearchgate.netnih.govunal.edu.co

Chiral Separation: Various chiral stationary phases (CSPs) are employed for enantioselective separation, including phenylcarbamate derivatives of cyclofructan (e.g., Chiral-AGP®, Chiralpak AD®, LarihcShell-P®) and other chiral selectors. These columns facilitate the separation of this compound from its R-(+) enantiomer. nih.govnih.govoup.comcapes.gov.brresearchgate.netnih.govmdpi.comdntb.gov.ua

Sample Preparation: Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used to isolate and pre-concentrate verapamil and its metabolites from biological matrices, removing interfering components before chromatographic analysis. oup.comresearchgate.netresearchgate.netnih.govnih.govmdpi.com

Sensitivity and Precision: LC-MS/MS methods have demonstrated excellent sensitivity, with LLOQs reported as low as 50 pg/mL for verapamil enantiomers in plasma. nih.govcapes.gov.br Precision, measured by relative standard deviation (RSD), is typically within acceptable limits, often below 10-15%. nih.govcapes.gov.brresearchgate.netmdpi.comresearchgate.net

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC, often coupled with fluorescence detection (FL) or UV detection, is another powerful technique for the enantioselective analysis of this compound. These methods provide high resolution and are suitable for quantifying enantiomers in biological samples. Recent advancements include the use of core-shell chiral columns, which allow for faster analysis times and improved efficiency. nih.govmdpi.comdntb.gov.ua

Capillary Electrophoresis (CE): Chiral capillary electrophoresis (CE) has also been explored for the enantioselective determination of verapamil and its metabolites. CE offers advantages such as rapid analysis and minimal sample consumption. Methods have been developed for the simultaneous determination of R,S-verapamil and R,S-norverapamil, demonstrating good linearity, precision, and accuracy. nih.govptfarm.pl

Table 8.4.1: Representative Bioanalytical Method Sensitivities and Precisions

TechniqueMatrixAnalyte(s)LLOQ (approx.)Precision (RSD)Reference(s)
LC-MS/MSPlasmaThis compound, R-(+)-Verapamil, Norverapamil50-60 pg/mL3.6-7.8% nih.govcapes.gov.br
LC-MS/MSPlasmaThis compound, R-(+)-Verapamil1.95-4.81 pg/mL4.1-15.9% nih.gov
LC-MS/MSPlasmaThis compound, R-(+)-Verapamil0.5 ng/mL< 8.7% researchgate.net
Chiral HPLCPlasmaThis compound, R-(+)-Verapamil1 ng/mL< 11.7% mdpi.com
Chiral HPLCPlasmaThis compound, R-(+)-Verapamil1.0 ng/mL< 11.6% nih.govdntb.gov.ua
CEPlasmaThis compound, R-(+)-Verapamil, Norverapamil0.1-0.2 µg/mL< 15% ptfarm.pl

Method Validation and Robustness for Stereoselective Analysis

Rigorous method validation is paramount to ensure the reliability, accuracy, and precision of analytical methods used for this compound. This includes assessing various performance characteristics according to regulatory guidelines, such as those from the US-FDA.

Key Validation Parameters:

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are typically generated using standards, and linearity is assessed by correlation coefficients (r²), which are often reported as ≥ 0.997. mdpi.comdntb.gov.uaresearchgate.net

Accuracy: The closeness of the test results to the true value. It is usually expressed as percent recovery or relative error (RE). For bioanalytical methods, recoveries often range from 90% to 105%. mdpi.comresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed by calculating the relative standard deviation (RSD) for intra-day and inter-day variability. RSD values are typically expected to be below 15%, and often below 10%. nih.govcapes.gov.brresearchgate.netmdpi.comresearchgate.net

Selectivity/Specificity: The ability of the method to measure the analyte in the presence of other components that may be expected to be present in the sample, such as impurities, degradation products, or endogenous matrix components. For stereoselective analysis, this specifically includes the ability to resolve and quantify individual enantiomers. researchgate.netnih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are critical for trace analysis in biological samples. ddtjournal.netresearchgate.netmdpi.comptfarm.pl

Method Robustness: Method robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This is crucial for ensuring that the method is reliable and reproducible during routine laboratory use. Parameters tested for robustness may include variations in column temperature, mobile phase composition (e.g., pH, solvent ratios), flow rate, and injection volume. Design of Experiments (DoE) approaches, often supported by specialized software, can efficiently evaluate the impact of multiple parameters and their interactions on method performance, such as chromatographic resolution. researchgate.netlcms.cz

Table 8.5.1: Representative Method Validation Data for Stereoselective Analysis

ParameterMethod/Column ExampleValue/RangeReference(s)
Linearity (r²)Chiral HPLC (LarihcShell-P) in plasma≥ 0.997 mdpi.comdntb.gov.ua
Linearity (r²)LC-MS/MS (Chiral-AGP) in plasma≥ 0.99 nih.govcapes.gov.br
Accuracy (Recovery)Chiral HPLC in plasma92.3% to 98.2% mdpi.com
Precision (RSD)Chiral HPLC in plasma (intra/inter-day)< 11.6% mdpi.com
Precision (RSD)LC-MS/MS in plasma (intra/inter-day)3.6-7.8% nih.govcapes.gov.br
LLOQChiral HPLC in plasma1 ng/mL mdpi.comdntb.gov.ua
LLOQLC-MS/MS in plasma50-60 pg/mL nih.govcapes.gov.br
RobustnessGeneral parameter variations (e.g., temp, mobile phase)Method remains unaffected, resolution maintained researchgate.netlcms.cz

Pharmacokinetic Modeling and Simulation for S Verapamil

Physiologically Based Pharmacokinetic (PBPK) Modeling Approaches

Physiologically Based Pharmacokinetic (PBPK) modeling offers a mechanistic approach to simulate drug disposition by integrating physiological and biochemical information. For verapamil (B1683045), PBPK models have been developed to capture the enantioselective aspects of its pharmacokinetics, including first-pass metabolism and drug-drug interactions (DDIs) github.comresearchgate.netnih.govmdpi.com. These models typically represent verapamil and its major metabolites, such as norverapamil (B1221204), as distinct entities, accounting for enantioselective processes like plasma protein binding and metabolism by specific enzymes, primarily CYP3A4 github.comnih.govmdpi.com.

A notable development is a mechanistic, enantioselective, whole-body PBPK model for verapamil and norverapamil, built and evaluated for DDI studies researchgate.netnih.govmdpi.com. This model, developed using PK-Sim®, incorporates data from numerous clinical studies and accounts for enantioselective plasma protein binding, enantioselective metabolism by CYP3A4, and non-stereospecific P-glycoprotein (Pgp) transport github.comnih.govmdpi.com. Such models are designed to predict the impact of co-administered drugs on verapamil's exposure by simulating mechanism-based inactivation and non-competitive inhibition of CYP3A4 and Pgp by verapamil enantiomers github.comnih.govmdpi.com. Studies have also employed PBPK modeling to investigate route-dependent stereoselective pharmacokinetics, such as in a pig-specific model that successfully described plasma concentration-time profiles and hepatic extraction for both R- and S-verapamil, highlighting the role of tissue binding nih.govacs.org.

Enantioselective Pharmacokinetic Parameters in Preclinical Models

Preclinical studies are essential for characterizing the enantioselective pharmacokinetic parameters of S(-)-Verapamil. Research utilizing animal models has provided insights into how the enantiomers of verapamil are handled differently by the body. For instance, a study in Wistar rats after oral administration of racemic verapamil demonstrated that this compound achieved higher maximum plasma concentrations (Cmax) and larger areas under the concentration-time curve (AUC) values compared to the R(+)-enantiomer mdpi.com. These findings indicate a distinct pharmacokinetic behavior for each enantiomer in preclinical species, suggesting differences in absorption, distribution, or elimination rates.

Table 1: Enantioselective Pharmacokinetic Parameters of S(-)- and R(+)-Verapamil in Rat Plasma

ParameterThis compoundR(+)-VerapamilRatio (S/R)
Cmax (ng/mL)638.1 ± 141.8315.7 ± 70.22.02
AUC(0-t) (ng*h/mL)1788.5 ± 358.4837.7 ± 169.52.13
Clearance (mL/h/kg)5.58 ± 1.1211.90 ± 2.380.47
Volume of Distribution (L/kg)1.85 ± 0.372.37 ± 0.470.78
Half-life (h)2.42 ± 0.482.75 ± 0.550.88

Note: Data adapted from a study in Wistar rats following oral administration of 10 mg/kg racemic verapamil hydrochloride mdpi.com. Values represent mean ± SD.

These parameters underscore the stereoselective disposition, with this compound exhibiting greater systemic exposure (higher Cmax and AUC) and a lower clearance compared to its R(+)-enantiomer in rats.

Modeling of Stereoselective Metabolism and Elimination

The metabolism and elimination of verapamil enantiomers are subject to stereoselectivity, primarily mediated by cytochrome P450 enzymes, with CYP3A4 playing a significant role drugbank.comconicet.gov.ar. PBPK models often incorporate these stereoselective metabolic pathways to accurately predict drug concentrations. Studies indicate that CYP3A4 metabolizes both R- and S-verapamil, but with enantioselective preferences in certain pathways, leading to different metabolite profiles and elimination rates github.comnih.govmdpi.comdrugbank.comconicet.gov.ar.

Impact of Tissue Binding on Pharmacokinetic Profiles and Stereoselectivity

Tissue binding plays a critical role in determining the pharmacokinetic profiles and observed stereoselectivity of verapamil, particularly after oral administration nih.govacs.org. Extensive tissue binding to components such as the gut mucosa, liver, and lungs significantly influences the drug's absorption and first-pass extraction nih.govacs.org. The stereoselective nature of this binding, as well as plasma protein binding, contributes to the differential distribution and disposition of this compound and R(+)-Verapamil nih.govdrugbank.comijpsonline.com.

Q & A

Q. What are the primary molecular targets of S(-)-Verapamil, and what experimental methodologies validate its mechanism of action?

this compound primarily inhibits L-type calcium channels (CaV1.2), permeability-glycoprotein (P-gp), and CYP3A4. To validate these targets:

  • Calcium channel blockade : Use electrophysiological patch-clamp assays to measure current inhibition in cardiomyocytes or transfected HEK293 cells expressing CaV1.2 .
  • P-gp inhibition : Employ radiolabeled substrate transport assays (e.g., rhodamine-123 efflux) in P-gp-overexpressing cell lines (e.g., Caco-2) .
  • CYP3A4 inhibition : Conduct liver microsome assays with probe substrates like midazolam, quantifying metabolite formation via LC-MS/MS .

Q. What experimental models are suitable for studying this compound’s cardioprotective effects in hypertension or diabetes?

  • In vitro : H9C2 cardiomyocytes treated with high glucose or hypertrophic stimuli (e.g., angiotensin-II) to assess dose-dependent suppression of TXNIP expression via qPCR/Western blot .
  • In vivo : Streptozotocin-induced type 1 diabetic rodents, evaluating blood pressure, insulin secretion, and β-cell survival after chronic this compound administration .
  • Clinical cohorts : Hypertensive patients with metabolic syndrome, using stratified randomization to control for variables like baseline HOMA-IR and C-peptide levels .

Q. How can researchers assess this compound’s pharmacokinetics and metabolite profiles in preclinical studies?

  • Sample preparation : Extract plasma/tissue samples using solid-phase extraction (SPE) to isolate verapamil and metabolites .
  • Analytical techniques : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) with MRM transitions for verapamil (m/z 455→303) and phase I/II metabolites (e.g., norverapamil, O-demethylated derivatives) .
  • Tracer studies : Use ¹¹C-labeled this compound in PET imaging to quantify brain penetration and P-gp activity modulation .

Q. What methodological considerations are critical for quantifying this compound’s P-gp inhibition in the blood-brain barrier?

  • Dynamic PET imaging : Apply Logan graphical analysis to estimate distribution volume (Vd) of ¹¹C-Verapamil in brain regions, using metabolite-corrected arterial input functions .
  • Compartmental modeling : Use a two-tissue model to differentiate free vs. P-gp-bound verapamil, validated with cyclosporine A (CsA) as a P-gp inhibitor control .

Q. How should dose-response studies be designed to evaluate this compound’s efficacy in cardiac hypertrophy models?

  • Orthogonal experimental design : Test combinatorial doses (e.g., 60–240 μM) with cardiomyocyte viability assays (MTT/CCK-8) to balance efficacy and toxicity .
  • Endpoint selection : Measure hypertrophy markers (e.g., ANP, BNP mRNA) and calcium transient amplitude via fluorescence imaging (Fluo-4 AM) .

Advanced Research Questions

Q. How can contradictory findings on this compound’s glycemic effects be resolved in type 1 diabetes research?

  • Multivariate regression analysis : Control for confounders like baseline BMI and HOMA-IR, which showed significance in univariate but not multivariate models .
  • Proteomic stratification : Use LC-MS/MS to identify serum protein signatures (e.g., IGF-I, complement factors) in responders vs. non-responders, enabling subgroup-specific trial designs .

Q. What advanced imaging techniques elucidate this compound’s stereoselective brain penetration and P-gp interactions?

  • Chiral separation : Combine ¹¹C-labeled R- and S-enantiomers with chiral HPLC to quantify enantiomer-specific brain uptake in microdose PET studies .
  • Kinetic modeling : Apply irreversible trapping models to estimate P-gp-mediated efflux rates, validated with knockout (Mdr1a/b⁻/⁻) murine models .

Q. How can proteomic and metabolomic data be integrated to study this compound’s systemic effects in chronic administration?

  • Longitudinal LC-MS/MS : Profile serum samples at baseline and 12-month intervals to track IGF-I decline and inflammatory mediators (e.g., IL-6, TNF-α) .
  • Pathway enrichment : Use tools like MetaboAnalyst or IPA to map metabolite-protein networks, focusing on calcium signaling and β-cell survival pathways .

Q. What computational approaches validate this compound’s proposed 3D binding mode with CaV1.2?

  • Molecular docking : Simulate verapamil-CaV1.2 interactions using cryo-EM structures (e.g., PDB 6JP5) and assess steric/electrostatic contributions to channel block .
  • Molecular dynamics (MD) : Run 100-ns simulations to compare binding stability of S(-)- vs. R(+)-enantiomers in the CaV1.2 pore region .

Q. How do researchers address stereoselective metabolism differences between S(-)- and R(+)-Verapamil in pharmacokinetic studies?

  • Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak AD) to resolve enantiomers in plasma/tissue extracts .
  • Enantiomer-specific assays : Develop monoclonal antibodies or aptamers targeting this compound for ELISA-based quantification in high-throughput screens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.